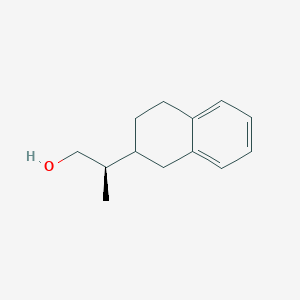
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a tetrahydronaphthalene moiety attached to a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol typically involves the reduction of the corresponding ketone, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic medium, potassium permanganate (KMnO4) in basic medium.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-one, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid.
Reduction: (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propane.
Substitution: (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-yl chloride, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-yl bromide.
Applications De Recherche Scientifique
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol
- (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol
- (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)butan-1-ol
Uniqueness
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol is unique due to its specific stereochemistry and structural configuration, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in the synthesis of chiral molecules and in studies exploring stereospecific interactions in biological systems.
Propriétés
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12,14H,6-9H2,1H3/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOCODACBMOGQ-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














